molecular formula C10H14N2O5 B14899144 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid

3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid

Cat. No.: B14899144
M. Wt: 242.23 g/mol
InChI Key: DEIJNRDCORKWOT-UHFFFAOYSA-N
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Description

3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a precursor such as a nitroalkane.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

    Amidation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid and an amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives or ring-opened products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamido group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylisoxazole-3-carboxamido)-2-methylpropanoic acid: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.

    3-(5-(Hydroxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its solubility and reactivity.

    3-(5-(Chloromethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a chloromethyl group, which may increase its reactivity towards nucleophiles.

Uniqueness

3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is unique due to the presence of the methoxymethyl group, which can enhance its lipophilicity and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

3-[[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C10H14N2O5/c1-6(10(14)15)4-11-9(13)8-3-7(5-16-2)17-12-8/h3,6H,4-5H2,1-2H3,(H,11,13)(H,14,15)

InChI Key

DEIJNRDCORKWOT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)COC)C(=O)O

Origin of Product

United States

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